Dodec-2-yne-1,12-diol
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Overview
Description
Dodec-2-yne-1,12-diol is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (-OH) located at the first and twelfth positions of a twelve-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-2-yne-1,12-diol can be synthesized through multiple-step organic reactions. One common method involves the use of ethylmagnesium bromide in dry diethyl ether to react with 1-octyne, followed by the addition of tetrahydropyranyl-protected intermediates . The reaction conditions typically require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
Scientific Research Applications
Dodec-2-yne-1,12-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dodec-2-yne-1,12-diol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. These interactions can lead to the formation of hydrogen bonds, covalent bonds, and other types of molecular interactions that influence biochemical pathways and cellular processes . The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups, commonly used as antifreeze.
Propylene glycol: Another diol used in food, pharmaceuticals, and cosmetics.
1,4-Butynediol: A compound with a similar alkyne and diol structure, used in the synthesis of pharmaceuticals and polymers.
Uniqueness: Dodec-2-yne-1,12-diol is unique due to its long carbon chain and the presence of both alkyne and diol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
116452-17-6 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
dodec-2-yne-1,12-diol |
InChI |
InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-7,9,11-12H2 |
InChI Key |
CWGVMVKQIQSROO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC#CCO)CCCCO |
Origin of Product |
United States |
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